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Compound of Interest

Compound Name: 4-(2-Methylphenyl)benzonitrile

Cat. No.: B060954

** chercheurs, scientifiques et professionnels du développement de médicaments, ce guide
technique approfondi explore la structure cristalline du 4-(2-méthylphényl)benzonitrile. Malgré
des recherches approfondies dans les bases de données cristallographiques publiques, y
compris la Cambridge Structural Database (CSD), la structure cristalline déterminée
expérimentalement pour le 4-(2-méthylphényl)benzonitrile (CAS : 189828-30-6) n'est pas
disponible dans le domaine public au moment de la rédaction de ce document.

Cependant, une analyse structurale détaillée a été publiée pour son isomeére proche, le 2-(4-
méthylphényl)benzonitrile (également C14H11N).[1] Ce document fournira une analyse
technique compléte de la structure cristalline de cet isomére comme point de référence
pertinent. Il est crucial de noter que les données présentées ci-dessous appartiennent au 2-(4-
méthylphényl)benzonitrile et non au 4-(2-méthylphényl)benzonitrile.

Structure moléculaire et données
cristallographiques du 2-(4-
méthylphényl)benzonitrile

La détermination de la structure par cristallographie aux rayons X sur monocristal du 2-(4-
méthylphényl)benzonitrile révéle des informations précieuses sur sa conformation moléculaire
et son empilement cristallin.

Données cristallographiques
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Le composé cristallise dans le systéme orthorhombique. Les paramétres détaillés de la maille

élémentaire et les conditions de collecte des données sont résumés dans le tableau 1.

Parameétre Valeur

Formule chimique Ci14H11N

Masse molaire 193.24 g/mol
Systéeme cristallin Orthorhombique
Groupe d'espace P212121

a 7.6726 (4) A

b 11.4037 (5) A

c 12.2426 (5) A
Volume 1071.18 (9) As
Z 4

Température 173K
Rayonnement Mo Ka (A = 0.71073 A)
R_int 0.017

R[F2 > 20(F?)] 0.040

WR(F?) 0.105

Tableau 1 : Données cristallographiques et
détails de I'affinement pour le 2-(4-

méthylphényl)benzonitrile.[1]

Géométrie moléculaire

La molécule de 2-(4-méthylphényl)benzonitrile est constituée de deux cycles benzéniques qui

ne sont pas coplanaires. L'angle diedre entre les plans moyens des deux cycles benzéniques

est de 44.6 (7)°.[1] Cette torsion est une caractéristique conformationnelle significative de la

molécule. Les longueurs de liaison et les angles sont dans les plages attendues.[1]
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Empilement cristallin et interactions intermoléculaires

L'empilement cristallin du 2-(4-méthylphényl)benzonitrile est principalement stabilisé par de
faibles interactions intermoléculaires de type empilement 1t-11.[1] Les distances centroide-
centroide entre les cycles aromatiques adjacents sont de 3.8172 (12) A et 3.9349 (12) A.[1]

Protocoles expérimentaux

Cette section détaille les méthodologies pour la synthése, la cristallisation et I'analyse par
diffraction des rayons X du 2-(4-méthylphényl)benzonitrile.

Synthese

Une méthode de synthése rapportée pour le 2-(4-méthylphényl)benzonitrile implique une
réaction de couplage de Suzuki entre le o-bromobenzonitrile et I'acide 4-
méthylbenzéneboronique. Le protocole général est le suivant :

« A une solution de o-bromobenzonitrile (40 g) et d'acide 4-méthylbenzéneboronique (33 g)
dans du DME (2 litres) est ajouté du tétrakis(triphénylphosphine)palladium(0) (7.58 g).

e Du carbonate de sodium (1M, 592 ml) est ensuite ajouté au mélange.

e Le mélange est agité vigoureusement et chauffé a reflux pendant 18 heures.

e Le solvant est éliminé sous vide.

e Le résidu est réparti entre de I'éther (800 ml) et du carbonate de sodium (1M, 800 ml).
e La phase aqueuse est extraite avec de I'éther (3 x 400 ml).

e Les phases organiques combinées sont séchées et concentrées sous vide.

e Le produit brut est cristallisé a partir d'un systéme de solvants en utilisant du charbon actif
comme agent décolorant pour obtenir le produit pur.

Cristallisation

Des cristaux de qualité pour la diffraction des rayons X ont été obtenus par évaporation lente
d'une solution méthanolique du composé.
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Collecte et affinement des données de diffraction des
rayons X

La collecte des données a été réalisée sur un diffractometre Oxford Diffraction Xcalibur Eos
Gemini.[1] Les données ont été collectées a une température de 173 K en utilisant un
rayonnement Mo Ka.[1] La structure a été résolue en utilisant SHELXS97 et affinée en utilisant
SHELXL97.[1] Les atomes d'hydrogene ont été placés dans des positions calculées et affinés
en utilisant un modéle mobile.[1]

Visualisations

Les diagrammes suivants illustrent le flux de travail expérimental pour la détermination de la
structure cristalline et une représentation schématique de la molécule.
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Figure 1 : Flux de travail expérimental pour la détermination de la structure cristalline du 2-(4-
méthylphényl)benzonitrile.

Figure 2 : Représentation schématique de la structure moléculaire du 2-(4-
méthylphényl)benzonitrile.

En conclusion, bien que la structure cristalline du 4-(2-méthylphényl)benzonitrile reste a
déterminer, I'analyse détaillée de son isomere, le 2-(4-méthylphényl)benzonitrile, fournit des
informations structurales précieuses qui peuvent étre utiles pour la modélisation moléculaire et
la compréhension des relations structure-propriété dans cette classe de composés.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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